molecular formula C12H13N5 B043412 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 95896-78-9

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

Cat. No. B043412
CAS RN: 95896-78-9
M. Wt: 227.27 g/mol
InChI Key: LAZSIJHHPMHKQI-UHFFFAOYSA-N
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Description

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (ATQ) is a heterocyclic aromatic compound with a wide array of uses in scientific research. It is a derivative of the quinoxaline family, which is a class of compounds that are known for their electron-donating properties. ATQ has been used in a variety of applications, including as a fluorescent dye, as a fluorescent probe, and as a reporter molecule. ATQ is also known for its ability to interact with certain proteins and enzymes, making it a valuable tool for studying the function of these molecules.

Scientific Research Applications

    Carcinogen Research

    • Summary of Application : “2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline” is used in carcinogen research . It is a food mutagen, which means it can cause mutations that may lead to cancer .
    • Methods of Application : The compound is typically introduced to a biological system (like cells or lab animals), and the effects are observed over time . The exact methods can vary depending on the specifics of the experiment.
    • Results or Outcomes : Studies have shown that this compound can form DNA adducts , and it can be metabolized to mutagenic metabolites .

    Molecular Electronics and Photonics

    • Summary of Application : The structure of “2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline” makes it a candidate for studies in molecular electronics and photonics .
    • Methods of Application : The compound’s potential for electron delocalization is of interest for creating novel conductive materials . The exact methods can vary depending on the specifics of the experiment.
    • Results or Outcomes : The outcomes of these studies are not specified in the sources I found .

properties

IUPAC Name

3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSIJHHPMHKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242018
Record name 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Methyl meiqx

CAS RN

95896-78-9
Record name 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095896789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA7G7WU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
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Citations

For This Compound
121
Citations
P Wohlin, M Zeisig, JÅ Gustafsson… - Chemical research in …, 1996 - ACS Publications
DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-diMeIQx), synthesized in vitro with calf thymus …
Number of citations: 15 pubs.acs.org
H Frandsen - Carcinogenesis, 1997 - academic.oup.com
The heterocyclic aromatic amines, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) are formed during frying …
Number of citations: 9 academic.oup.com
SD Mendonsa, RJ Hurtubise - Journal of Chromatography A, 1999 - Elsevier
Capillary zone electrophoresis (CZE) is a very convenient technique for the determination of ionization constants. The technique is rapid, precise, uses small quantities of solute, and the …
Number of citations: 44 www.sciencedirect.com
M Zeng, M Zhang, Z He, F Qin, G Tao, S Zhang, Y Gao… - Food chemistry, 2017 - Elsevier
The inhibitory profiles of chilli pepper and capsaicin, as well as their relationship to the formation of heterocyclic amines (HAs) in roast beef patties were investigated using ultra …
Number of citations: 69 www.sciencedirect.com
MR Anari, PD Josephy, T Henry… - Chemical research in …, 1997 - ACS Publications
We show that the naturally occurring hydroperoxide hydrogen peroxide is highly effective in supporting the cytochrome P450 1A2 peroxygenase-catalyzed metabolic activation of the …
Number of citations: 38 pubs.acs.org
M Zeng, J Wang, M Zhang, J Chen, Z He, F Qin, Z Xu… - Food chemistry, 2018 - Elsevier
This study evaluated the inhibitory effects of Sichuan pepper (Zanthoxylum bungeanum) and sanshoamide extract on the formation of heterocyclic amines (HAs) in grilled beef patties. …
Number of citations: 113 www.sciencedirect.com
A Cayuela, ML Soriano, M Valcárcel - Analytica chimica acta, 2013 - Elsevier
The important photoluminescence enhancement found in Carbon Dots (CDs) obtained from carbonaceous nanomaterials when passivating with acetone is shown in this paper, in …
Number of citations: 96 www.sciencedirect.com
J Vichapong, R Burakham, S Srijaranai - Food Analytical Methods, 2017 - Springer
An air-agitated cloud-point extraction procedure (AACPE), which is a new generation of cloud-point extraction procedure, has been investigated for extraction and preconcentration of …
Number of citations: 33 link.springer.com
G Santana-Rios, GA Orner, A Amantana… - … /Genetic Toxicology and …, 2001 - Elsevier
There is growing interest in the potential health benefits of tea, including the antimutagenic properties. Four varieties of white tea, which represent the least processed form of tea, were …
Number of citations: 280 www.sciencedirect.com
M Pezdirc, B Žegura, M Filipič - Food and Chemical Toxicology, 2013 - Elsevier
Heterocyclic aromatic amines (HAAs) are potential human carcinogens formed in well-done meats and fish. The most abundant are 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (…
Number of citations: 53 www.sciencedirect.com

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